bisphenol A diglycidyl ether
Overview
Description
Bisphenol A diglycidyl ether is an organic compound and a liquid epoxy resin. It is a colorless viscous liquid, although commercial samples can appear pale straw-colored. This compound is a key component in many epoxy resin formulations and is commonly used in the production of coatings, adhesives, and composite materials .
Mechanism of Action
Target of Action
Bisphenol A diglycidyl ether (BADGE) primarily targets the Cation channel sperm-associated protein 1 . This protein plays a central role in calcium-dependent physiological responses that are essential for successful fertilization, such as sperm hyperactivation, acrosome reaction, and chemotaxis towards the oocyte . BADGE also acts as a PPARγ inhibitor , blocking rosiglitazone- and insulin-induced adipogenesis .
Mode of Action
BADGE is an activator of the Cation channel sperm-associated protein 1 . It is also a PPARγ inhibitor that blocks rosiglitazone- and insulin-induced adipogenesis
Biochemical Pathways
BADGE can affect Ca2+ signaling in human sperm cells through activation of the CatSper channel . This could potentially disrupt human sperm function by interfering with normal CatSper-signaling . The bisphenols BPG, BPAF, BPC, BADGE, BPB, and BPBP can affect Ca2+ signaling in human sperm cells through activation of CatSper .
Pharmacokinetics
The half-life for oral absorption is 42 minutes . It is estimated that more than one third of the orally administered amount is degraded in the gastrointestinal tract .
Result of Action
The activation of the CatSper channel by BADGE could potentially disrupt human sperm function by interfering with normal CatSper-signaling . This could be a contributing factor in human infertility, either alone or in mixtures with other chemicals . BADGE is also known to block rosiglitazone- and insulin-induced adipogenesis .
Action Environment
The stability and efficacy of BADGE can be influenced by environmental factors. For instance, the content of BADGE decreases with increasing water content . Significant changes in concentration were noted as early as 24 hours after the test solutions had been prepared . Additionally, a reduction in the storage temperature reduced the rate of transformation of the monitored analytes .
Biochemical Analysis
Biochemical Properties
Bisphenol A diglycidyl ether interacts with various biomolecules. It has been found to activate the CatSper Ca2+ channel in human sperm cells . This interaction plays a crucial role in calcium-dependent physiological responses essential for successful fertilization .
Cellular Effects
This compound can interfere with human male fertility . It affects the function of human sperm cells by activating the CatSper Ca2+ channel, which controls important sperm functions . It also causes cell over-proliferation in Drosophila .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the CatSper Ca2+ channel in human sperm cells . This interaction disrupts normal CatSper-signaling, potentially affecting human sperm function .
Temporal Effects in Laboratory Settings
In laboratory settings, the content of this compound decreases with increasing water content . Significant changes in concentration were noted as early as 24 hours after the test solutions had been prepared .
Dosage Effects in Animal Models
In animal models, this compound has been shown to ameliorate glucocorticoid-induced osteoporosis . This effect was observed when the compound was administered at different dosages .
Metabolic Pathways
The main metabolic pathways of this compound involve hydroxylation, carboxylation, cysteine conjugation, and glucose conjugation . These metabolic transformations occur both in vitro and in vivo .
Transport and Distribution
This compound is rapidly metabolized in mice . The major route involves hydration to the corresponding bis-diol, which occurs both enzymatically, through the epoxide hydrolase, and nonenzymatically .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bisphenol A diglycidyl ether is prepared by the O-alkylation of bisphenol A with epichlorohydrin. This reaction primarily yields this compound along with some oligomeric by-products. The degree of polymerization can be as low as 0.1 .
Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of bisphenol A with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction is typically carried out at elevated temperatures to ensure complete conversion. The resulting product is then purified to remove any unreacted starting materials and by-products .
Types of Reactions:
Hydrolysis: this compound slowly hydrolyzes to form 2,2-bis[4-(2,3-dihydroxypropoxy)phenyl]propane (bis-HPPP).
Reaction with Acrylic Acid: The compound reacts with acrylic acid to produce vinyl ester resins.
Common Reagents and Conditions:
Hydrolysis: Water or hydrochloric acid can be used as reagents for hydrolysis.
Vinyl Ester Resin Formation: Acrylic acid is used as the reagent, and the reaction is typically carried out under heat.
Major Products:
Hydrolysis: The major product is bis-HPPP.
Vinyl Ester Resin Formation: The major products are vinyl ester resins, which are often diluted with styrene and converted to resin.
Scientific Research Applications
Bisphenol A diglycidyl ether has a wide range of applications in scientific research:
Comparison with Similar Compounds
Bisphenol F Diglycidyl Ether (BFDGE): Similar to bisphenol A diglycidyl ether, bisphenol F diglycidyl ether is used in epoxy resin formulations.
Novolac Glycidyl Ethers (NOGE): These compounds are also used in epoxy resin formulations and have similar reactivity due to the presence of epoxide groups.
Uniqueness: this compound is unique due to its specific chemical structure, which provides a balance of mechanical strength and chemical resistance. Its widespread use in various industrial applications highlights its versatility and effectiveness as a key component in epoxy resin formulations .
Properties
IUPAC Name |
2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane | |
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InChI |
InChI=1S/C21H24O4/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20/h3-10,19-20H,11-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFVJGUPQDGYKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C21H24O4, Array | |
Record name | BISPHENOL A DIGLYCIDYL ETHER | |
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Related CAS |
25085-99-8 | |
Record name | Bisphenol A diglycidyl ether homopolymer | |
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DSSTOX Substance ID |
DTXSID6024624 | |
Record name | Bisphenol A diglycidyl ether | |
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Molecular Weight |
340.4 g/mol | |
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Physical Description |
Bisphenol a diglycidyl ether is an odorless yellowish brown liquid. Sinks in water. (USCG, 1999), Liquid; NKRA, Monohydrate: White solid; mp = 40 deg C; [Merck Index] Yellowish-brown odorless liquid; [ICSC] Clear or pale yellow viscous liquid; mp = 8-12 deg C; [NTP] Liquid; mp = 40 deg C; [Aldrich MSDS], Solid, ODOURLESS YELLOWISH BROWN VISCOUS LIQUID., Odorless yellowish brown liquid. | |
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Boiling Point |
Decomposes (NTP, 1992), decomposes | |
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Flash Point |
greater than 200 °F (NTP, 1992), 250 °F, 175 °F (Open cup), 79 °C o.c., >200 °F | |
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Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992) | |
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Density |
1.16 at 68 °F (USCG, 1999) - Denser than water; will sink, Sp Gr: 1.16, Relative density (water = 1): 1.17, 1.16 | |
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Vapor Density |
Relative vapor density (air = 1): 11.7 | |
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Vapor Pressure |
0.00000011 [mmHg] | |
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Color/Form |
Sticky | |
CAS No. |
1675-54-3, 25085-99-8 | |
Record name | BISPHENOL A DIGLYCIDYL ETHER | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/331 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,2-Bis[4-(2,3-epoxypropoxy)phenyl]propane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032737 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIGLYCIDYL ETHER OF BISPHENOL A | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/365 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
46 to 54 °F (NTP, 1992), 8-12 °C, 43 °C, 46-54 °F | |
Record name | BISPHENOL A DIGLYCIDYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8332 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BISPHENOL A DIGLYCIDYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/331 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,2-Bis[4-(2,3-epoxypropoxy)phenyl]propane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032737 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIGLYCIDYL ETHER OF BISPHENOL A | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/365 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.